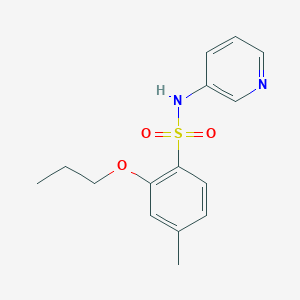
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which makes it a useful tool for studying the physiology of these channels. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a promising compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the regulation of ion channels and other physiological processes.
Métodos De Síntesis
The synthesis of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylamine. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and epilepsy.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-10-12(2)6-7-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Clave InChI |
KVXVUGAZMBWWIH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)








![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


